1-(Benzo[d]oxazol-2-yl)piperidin-3-amine
Overview
Description
“1-(Benzo[d]oxazol-2-yl)piperidin-3-amine” is a chemical compound that has been identified as a new class of GRK2 and 5 kinase inhibitor . It’s part of a series of compounds that have been found to have potent inhibitory activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of compound based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine was identified as a novel hit by high throughput screening campaign . Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities toward GRK-2 and -5 .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been studied. Structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl displayed potent inhibitory activities toward GRK-2 and -5 .Scientific Research Applications
Dopamine D2 Receptor Ligands
1-(Benzo[d]oxazol-2-yl)piperidin-3-amine and its derivatives have been explored for their potential as dopamine D2 receptor (D2R) ligands. Dopamine, a central neurotransmitter, plays a crucial role in the central and peripheral nervous systems. D2R ligands are pivotal in treating various neuropsychiatric disorders, including schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, and a lipophilic fragment, indicating that compounds like this compound could be valuable in developing therapeutic agents targeting the dopaminergic pathway Jůza et al., 2022.
Heterocyclic Chemistry
The compound falls under the broader category of benzoxazoles, which are synthesized by the dehydration of dihydro-oxazines. These heterocycles are crucial in organic chemistry, serving as electrophiles in various reactions. The synthesis and manipulation of such compounds, including this compound, contribute to the development of chiral synthons and other organic molecules, showcasing their importance in synthetic chemistry and the design of novel molecules with potential biological activities Sainsbury, 1991.
Central Nervous System (CNS) Acting Drugs
Functional chemical groups, including those present in this compound, are identified as potential lead molecules for synthesizing compounds with CNS activity. The presence of heteroatoms like nitrogen and the structural framework of benzoxazoles are linked to a range of CNS effects, from depression to euphoria and convulsion. This highlights the compound's relevance in drug discovery efforts targeting CNS disorders Saganuwan, 2017.
Microwave-assisted Synthesis
The benzoxazole core of this compound is noted for its significant pharmacological activities, making it a subject of interest in medicinal chemistry. Microwave-assisted synthesis techniques have been utilized to enhance the diversity and efficiency of synthesizing benzoxazole derivatives, including those related to this compound. This modern synthetic approach allows for rapid, efficient production of benzoxazole compounds, which are valuable in pharmaceutical chemistry, agrochemicals, and material science Özil & Menteşe, 2020.
C-N Bond Forming Cross-Coupling Reactions
Compounds like this compound play a role in C-N bond-forming cross-coupling reactions, utilizing aryl halides and arylboronic acids with amines as coupling partners. Such reactions are fundamental in organic synthesis, contributing to the development of complex organic molecules with potential applications in pharmaceuticals and other areas Kantam et al., 2013.
Mechanism of Action
Target of Action
The primary targets of 1-(Benzo[d]oxazol-2-yl)piperidin-3-amine are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These kinases are emerging therapeutic targets for the treatment of cardiovascular disease .
Mode of Action
This compound interacts with its targets, GRK-2 and -5, by inhibiting their activity . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .
Biochemical Pathways
The inhibition of GRK-2 and -5 affects the downstream signaling pathways associated with these kinases. These pathways are involved in the regulation of receptor trafficking, receptor tyrosine kinase signaling, and receptor desensitization and signaling .
Result of Action
The inhibition of GRK-2 and -5 by this compound leads to changes in cellular signaling pathways . These changes can have various effects on the molecular and cellular level, potentially influencing the treatment of cardiovascular disease .
properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12/h1-2,5-6,9H,3-4,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPNBRVTRUJMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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